molecular formula C11H10N2O2 B2821923 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid CAS No. 87581-64-4

2-phenyl-2-(1H-pyrazol-1-yl)acetic acid

Cat. No. B2821923
CAS RN: 87581-64-4
M. Wt: 202.213
InChI Key: AMAPMVWSJNXHCG-UHFFFAOYSA-N
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Description

2-Phenyl-2-(1H-pyrazol-1-yl)acetic acid is a pyrazole derivative . It has a molecular weight of 202.2093 and a molecular formula of C11H10N2O2 . This compound has gained considerable attention in the scientific community due to its unique properties and potential applications.


Synthesis Analysis

The synthesis of pyrazole derivatives, including 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid, often involves the reaction of aldehyde derivatives with different amines . The synthesized compounds are then confirmed by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid is characterized by a pyrazole ring attached to a phenyl group and an acetic acid group . The structure can be analyzed using various techniques such as 1H NMR .


Physical And Chemical Properties Analysis

2-Phenyl-2-(1H-pyrazol-1-yl)acetic acid has a predicted density of 1.24±0.1 g/cm3 and a predicted boiling point of 386.8±35.0 °C . Its melting point is reported to be between 144-148 °C .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as “2-phenyl-2-(1H-pyrazol-1-yl)acetic acid”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity . Specifically, compound 13 was found to be 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds 14 and 15 showed better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Molecular Docking Studies

Molecular docking studies have been conducted to justify the potent in vitro antipromastigote activity of these compounds . For instance, compound 13 has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that “2-phenyl-2-(1H-pyrazol-1-yl)acetic acid” and its derivatives could be potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Synthesis and Structural Verification

The synthesis and structural verification of “2-phenyl-2-(1H-pyrazol-1-yl)acetic acid” and its derivatives have been achieved using elemental microanalysis, FTIR, and 1H NMR techniques . These techniques provide valuable information about the structure and properties of these compounds, which is crucial for understanding their pharmacological effects and potential applications .

properties

IUPAC Name

2-phenyl-2-pyrazol-1-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)10(13-8-4-7-12-13)9-5-2-1-3-6-9/h1-8,10H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAPMVWSJNXHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-2-(1H-pyrazol-1-yl)acetic acid

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